N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-16(12-5-2-1-3-6-12)15-10-9-14(21-15)11-18-17(20)13-7-4-8-13/h1-3,5-6,9-10,13H,4,7-8,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGDFWBZPRDRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzoyl group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities.
Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide is unique due to the presence of both a benzoyl-substituted thiophene ring and a cyclobutanecarboxamide moiety. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Overview of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide
This compound is a synthetic organic compound that belongs to a class of molecules known for their potential pharmacological properties. The structural features of this compound suggest it may exhibit various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
1. Anticancer Properties
Research into similar compounds has indicated that derivatives of thiophenes often exhibit anticancer activities. For instance, compounds with thiophene moieties have been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer and ovarian cancer. The benzoyl group may enhance these effects by facilitating interactions with cellular targets involved in cancer progression.
3. Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. They may reduce pro-inflammatory cytokine production and inhibit pathways leading to inflammation, making them potential candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities of Related Compounds
Notable Research
- Anticancer Activity : A study explored the effects of benzothiophene derivatives on various cancer cell lines, revealing significant cytotoxicity associated with structural modifications similar to those in this compound.
- Inflammation Studies : Research indicated that certain thiophene-based compounds reduced inflammation markers in animal models, suggesting potential therapeutic applications in diseases like arthritis and inflammatory bowel disease.
- Synergistic Effects : Investigations into combinations of cyclobutane derivatives with conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, indicating a promising avenue for further research.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via amide coupling between cyclobutanecarbonyl chloride and a thiophene-derived amine precursor. Key steps include:
- Activation of the carboxylic acid (e.g., using thionyl chloride) to form cyclobutanecarbonyl chloride.
- Reaction with (5-benzoylthiophen-2-yl)methylamine in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzoyl and cyclobutane groups. Key signals include aromatic protons (δ 7.5–8.0 ppm for benzoyl) and cyclobutane CH protons (δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 342.1278 for CHNOS) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm) and thiophene C-S vibrations (~690 cm) .
Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?
- Reactivity Profile :
- Oxidation : The thiophene sulfur can be oxidized to sulfoxides/sulfones using HO or meta-chloroperbenzoic acid (mCPBA) .
- Reduction : LiAlH reduces the amide to a secondary amine, altering hydrogen-bonding potential .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the benzoyl group’s para position due to electron-withdrawing effects .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what structural features drive binding affinity?
- Mechanistic Insights :
- The benzoyl group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets), while the cyclobutane’s rigidity preorganizes the molecule for optimal binding .
- Case Study : In vitro assays show IC values of ~5 µM against protein kinase C (PKC), with 10-fold selectivity over non-target kinases due to the thiophene’s sulfur-mediated hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- SAR Strategies :
- Cyclobutane Modifications : Introducing methyl groups at the cyclobutane 1-position increases steric bulk, improving selectivity for G-protein-coupled receptors (GPCRs) .
- Thiophene Substitutions : Replacing benzoyl with electron-deficient groups (e.g., nitro) enhances electrophilicity, boosting covalent binding to cysteine residues in proteases .
- Data Table :
| Derivative | R-Group | IC (PKC) | Selectivity Index |
|---|---|---|---|
| Parent | Benzoyl | 5 µM | 10x |
| Derivative A | 4-NO-Benzoyl | 0.8 µM | 3x |
| Derivative B | Cyclopentane (vs. cyclobutane) | 12 µM | 15x |
Q. How should researchers address contradictions in reported biological activity data across studies?
- Resolution Framework :
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter protonation states, affecting solubility and activity. Standardize protocols using recombinant enzymes .
- Metabolic Stability : Differences in cytochrome P450 metabolism (e.g., CYP3A4) may explain discrepancies in in vivo vs. in vitro results. Use liver microsome assays to quantify half-life .
Q. What computational methods are most effective for predicting this compound’s pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding free energy (ΔG) using AMBER or GROMACS to prioritize derivatives with improved residence times .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and BBB permeability (low), guiding lead optimization for CNS-targeted applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
